D4 Receptor Binding Affinity: Ethyl Spacer (Target Compound) vs. Pentyl Spacer Analog
The ethyl spacer in the target compound is critical for D4 binding. Replacing the ethyl linker (2 carbons) with a pentyl linker (5 carbons) in the otherwise identical pivalamide scaffold causes a 5-fold loss in D4 affinity. The target compound (ethyl spacer) exhibits Ki = 25.1 nM at human D4R expressed in HEK293 cells [1], while the pentyl analog N-[5-[4-(4-chlorophenyl)piperazin-1-yl]pentyl]-2,2-dimethylpropanamide shows Ki = 125.9 nM under the same conditions [2]. This confirms that the two-carbon spacer is near-optimal for D4 affinity within this chemical series.
| Evidence Dimension | D4 dopamine receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 25.1 nM |
| Comparator Or Baseline | Pentyl spacer analog: Ki = 125.9 nM |
| Quantified Difference | 5.0-fold higher D4 affinity for the ethyl-spacer target compound |
| Conditions | Cloned human D4 receptor, HEK293 cells, [3H]nemonapride radioligand (ChEMBL-assigned assay) |
Why This Matters
Users requiring moderate nanomolar D4 affinity for competitive binding or functional antagonism studies will find the ethyl-spacer compound 5-fold more potent than its pentyl-spacer congener, reducing the mass of compound needed per experiment and improving signal-to-noise in occupancy assays.
- [1] MolBiC IDRBLab Bioactivity Database. Compound CID 42266974, Protein D(4) dopamine receptor (P21917). Ki = 25.1 nM, HEK293 cells. Accessed 2026-05-09. View Source
- [2] MolBiC IDRBLab Bioactivity Database. Compound CID 44273553, Protein D(4) dopamine receptor (P21917). Ki = 125.9 nM, HEK293 cells. Accessed 2026-05-09. View Source
